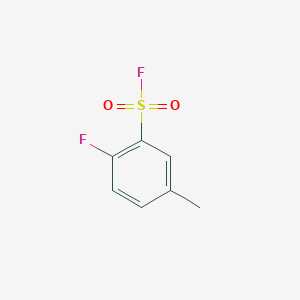
2-Fluoro-5-methylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-fluoro-5-methylbenzene. This process can be achieved through the reaction of 2-fluoro-5-methylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The fluorine and methyl groups on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (e.g., bromine) for halogenation are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of 2-Fluoro-5-methylbenzene.
Scientific Research Applications
2-Fluoro-5-methylbenzene-1-sulfonyl fluoride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of molecular structures . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylbenzene-1-sulfonyl fluoride
- 2-Fluoro-3-methylbenzene-1-sulfonyl fluoride
- 2-Fluoro-6-methylbenzene-1-sulfonyl fluoride
Uniqueness
2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it undergoes . This unique structure allows for selective interactions with nucleophiles and electrophiles, making it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
98566-95-1 |
|---|---|
Molecular Formula |
C7H6F2O2S |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-fluoro-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6F2O2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 |
InChI Key |
FOOUIPWQQQWYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1-Cyclopropylethyl)amino]propan-1-ol](/img/structure/B13259342.png)

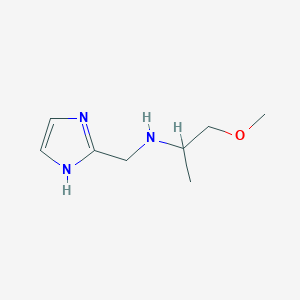
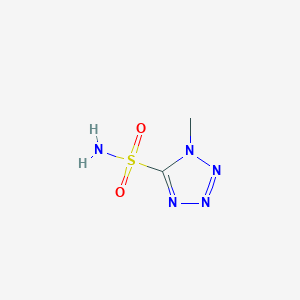

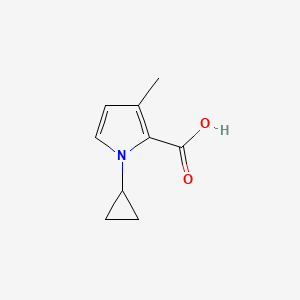
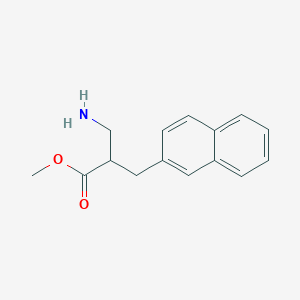
![2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride](/img/structure/B13259394.png)

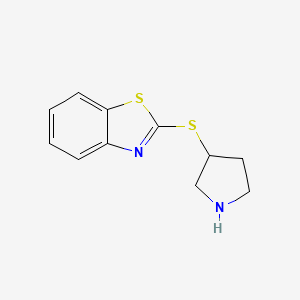
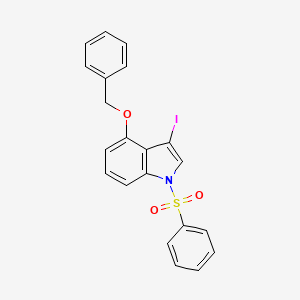
![1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B13259416.png)
